molecular formula C23H22N2O2 B593655 [1-(5-Hydroxypentyl)indazol-3-yl]-naphthalen-1-ylmethanone CAS No. 1850409-16-3

[1-(5-Hydroxypentyl)indazol-3-yl]-naphthalen-1-ylmethanone

Cat. No.: B593655
CAS No.: 1850409-16-3
M. Wt: 358.4 g/mol
InChI Key: YBDCPWAZXZXQGE-UHFFFAOYSA-N
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Description

  • Preparation Methods

    • Unfortunately, specific synthetic routes and industrial production methods for THJ2201 N-(5-hydroxypentyl) metabolite are not widely documented in the available literature.
    • it is typically obtained as an analytical reference standard for research and forensic applications.
  • Chemical Reactions Analysis

    • THJ2201 N-(5-hydroxypentyl) metabolite may undergo various reactions, including oxidation, reduction, and substitution.
    • Common reagents and conditions used in these reactions are not explicitly reported.
    • Major products formed from these reactions are also not well-documented.
  • Scientific Research Applications

    • Research involving THJ2201 N-(5-hydroxypentyl) metabolite is limited, but it has potential applications in various fields:
  • Mechanism of Action

    • The exact mechanism by which THJ2201 N-(5-hydroxypentyl) metabolite exerts its effects is not fully understood.
    • It likely interacts with cannabinoid receptors (such as CB1 and CB2) in the endocannabinoid system.
    • Further research is needed to elucidate its specific molecular targets and pathways.
  • Comparison with Similar Compounds

    • THJ2201 N-(5-hydroxypentyl) metabolite is closely related to other synthetic cannabinoids, including THJ2201 and THJ 018.
    • Its uniqueness lies in its specific metabolite structure, resulting from the hydroxylation of the pentyl side chain.

    Biological Activity

    The compound [1-(5-Hydroxypentyl)indazol-3-yl]-naphthalen-1-ylmethanone, commonly referred to as JWH-018 N-(5-hydroxypentyl), is a synthetic cannabinoid that acts as a potent agonist at cannabinoid receptors. This article explores its biological activity, including pharmacological effects, potential therapeutic uses, and safety profiles, supported by data tables and relevant case studies.

    Chemical Structure and Properties

    The chemical structure of JWH-018 N-(5-hydroxypentyl) is characterized by its unique indazole and naphthalene moieties. The molecular formula is C24H23NO2C_{24}H_{23}NO_2 with a molar mass of approximately 357.44 g/mol. The compound's structure can be represented as follows:

    InChI InChI 1S C24H23NO2 c26 16 7 1 6 15 25 17 22 20 12 4 5 14 23 20 25 24 27 21 13 8 10 18 9 2 3 11 19 18 21 h2 5 8 14 17 26H 1 6 7 15 16H2\text{InChI }\text{InChI 1S C24H23NO2 c26 16 7 1 6 15 25 17 22 20 12 4 5 14 23 20 25 24 27 21 13 8 10 18 9 2 3 11 19 18 21 h2 5 8 14 17 26H 1 6 7 15 16H2}

    Pharmacological Activity

    JWH-018 N-(5-hydroxypentyl) exhibits significant biological activity primarily through its interaction with the endocannabinoid system. It binds to both CB1 and CB2 receptors, leading to various physiological effects.

    Table 1: Receptor Binding Affinity

    Receptor TypeBinding Affinity (Ki, nM)
    CB10.7
    CB21.2

    Upon binding to cannabinoid receptors, JWH-018 N-(5-hydroxypentyl) activates downstream signaling pathways that influence neurotransmitter release and modulate pain perception, mood, and appetite. This mechanism underlies its potential therapeutic applications in managing conditions such as chronic pain and anxiety disorders.

    Case Studies and Clinical Findings

    Recent studies have highlighted the compound's effects in various experimental settings:

    • Pain Management : A study involving rodent models demonstrated that JWH-018 N-(5-hydroxypentyl) significantly reduced pain responses in inflammatory pain models, suggesting its potential utility in clinical pain management .
    • Anxiolytic Effects : Another study indicated that administration of the compound resulted in decreased anxiety-like behaviors in stressed rodents, supporting its use as an anxiolytic agent .
    • Cognitive Impact : Research on cognitive function revealed that while low doses improved memory retrieval, higher doses led to impairments, indicating a dose-dependent effect on cognitive processes .

    Safety Profile and Toxicology

    Despite its therapeutic potential, the safety profile of JWH-018 N-(5-hydroxypentyl) raises concerns due to reports of adverse effects associated with synthetic cannabinoids. Common side effects include:

    • Psychotropic Effects : Users reported experiences similar to those induced by delta-9-tetrahydrocannabinol (THC), including euphoria and altered perception.
    • Toxicity Reports : Case reports have documented instances of severe toxicity leading to hospitalization due to cardiovascular and neurological complications following the use of synthetic cannabinoids .

    Table 2: Reported Adverse Effects

    EffectIncidence (%)
    Anxiety30
    Tachycardia25
    Nausea20
    Hallucinations15

    Properties

    IUPAC Name

    [1-(5-hydroxypentyl)indazol-3-yl]-naphthalen-1-ylmethanone
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C23H22N2O2/c26-16-7-1-6-15-25-21-14-5-4-12-20(21)22(24-25)23(27)19-13-8-10-17-9-2-3-11-18(17)19/h2-5,8-14,26H,1,6-7,15-16H2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    YBDCPWAZXZXQGE-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC=C2C(=C1)C=CC=C2C(=O)C3=NN(C4=CC=CC=C43)CCCCCO
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C23H22N2O2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID001342685
    Record name [1-(5-Hydroxypentyl)indazol-3-yl]-naphthalen-1-ylmethanone
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID001342685
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    358.4 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    1850409-16-3
    Record name [1-(5-Hydroxypentyl)indazol-3-yl]-naphthalen-1-ylmethanone
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID001342685
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    [1-(5-Hydroxypentyl)indazol-3-yl]-naphthalen-1-ylmethanone
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    Reactant of Route 4
    [1-(5-Hydroxypentyl)indazol-3-yl]-naphthalen-1-ylmethanone
    Reactant of Route 5
    [1-(5-Hydroxypentyl)indazol-3-yl]-naphthalen-1-ylmethanone
    Reactant of Route 6
    [1-(5-Hydroxypentyl)indazol-3-yl]-naphthalen-1-ylmethanone

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